1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)-
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Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. The presence of the oxadiazole ring and the thione group contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, followed by acidification to obtain the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of solvents, temperature control, and purification techniques.
Chemical Reactions Analysis
1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical reactivity and biological activities.
Thione-containing compounds: Compounds with thione groups often display unique reactivity and potential therapeutic applications.
Pyridine-containing compounds: The presence of the pyridine ring contributes to the compound’s ability to interact with biological targets and enhances its pharmacological properties.
The uniqueness of 1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- lies in its combination of the oxadiazole, thione, and pyridine moieties, which confer distinct chemical and biological properties that are not commonly found in other compounds.
Properties
CAS No. |
84249-79-6 |
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Molecular Formula |
C16H16N4OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[(3,5-dimethylanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H16N4OS/c1-11-7-12(2)9-14(8-11)18-10-20-16(22)21-15(19-20)13-3-5-17-6-4-13/h3-9,18H,10H2,1-2H3 |
InChI Key |
KJGSZBKTBZHZCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3)C |
Origin of Product |
United States |
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